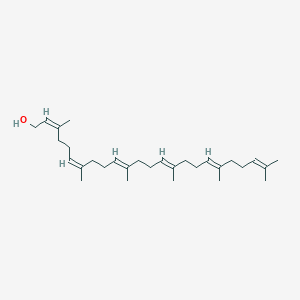

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Description

Properties

IUPAC Name |

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-UQUNVEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a C25 linear sesterterpenoid. Sesterterpenoids are a relatively rare class of terpenes built from five isoprene units. While many sesterterpenoids are cyclic compounds with complex structures, linear forms also exist, though they are less studied. This document provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis and the characterization of enzymes responsible for the formation of other Z-isomeric prenyl diphosphates.

The biosynthesis of all terpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.

The formation of the C25 backbone of sesterterpenoids is catalyzed by geranylfarnesyl diphosphate synthase (GFPPS), which sequentially condenses one molecule of farnesyl diphosphate (FPP) with one molecule of IPP, or builds the chain up from smaller precursors. The stereochemistry of the resulting geranylfarnesyl diphosphate (GFPP) is critical and is determined by the specific GFPPS enzyme. While most characterized prenyltransferases produce E (trans) double bonds, a class of cis-prenyltransferases is responsible for the formation of Z (cis) double bonds.

This guide will detail the proposed enzymatic steps leading to this compound, provide available quantitative data for analogous enzymes, outline relevant experimental protocols, and present visual diagrams of the key pathways and workflows.

The Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key steps, starting from the universal C5 precursors IPP and DMAPP.

Formation of (2Z,6Z)-Farnesyl Diphosphate

The initial steps involve the formation of (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP). This reaction is catalyzed by a specific (2Z,6Z)-farnesyl diphosphate synthase (zFPS). This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP, proceeding through a neryl diphosphate (NPP) intermediate. An enzyme with this activity has been characterized from wild tomato, where it is involved in the biosynthesis of sesquiterpenes.[1][2]

Elongation to (2Z,6Z,10E,14E)-Geranylfarnesyl Diphosphate

The C15 Z,Z-FPP would then serve as a substrate for a cis-prenyltransferase that adds two more isoprene units from IPP to form the C25 (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate. While a specific enzyme for this reaction has not been characterized, cis-prenyltransferases are known to be involved in the synthesis of long-chain isoprenoids with Z-bonds.[3][4][5] The stereochemistry of the newly formed double bonds at positions 10 and 14 is proposed to be E, based on the common products of many characterized prenyltransferases.

Dephosphorylation to this compound

The final step is the dephosphorylation of (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate to yield this compound. This reaction is catalyzed by a phosphatase. While a specific farnesylfarnesyl diphosphate phosphatase has not been identified, various phosphatases are known to act on prenyl diphosphates.

Quantitative Data

Specific quantitative data for the enzymes involved in the biosynthesis of this compound is not available in the current literature. However, data from analogous enzymes, such as FPP synthases with different stereospecificities and other terpene synthases, can provide valuable insights into the expected kinetic parameters.

| Enzyme (Analogous) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| (2Z,6E)-Farnesyl Diphosphate Synthase | Geranyl diphosphate, IPP | - | - | Mycobacterium tuberculosis | [6] |

| (2E,6E)-Farnesyl Diphosphate Synthase | DMAPP, IPP, GPP | - | - | Avian | [7][8] |

| S-linalool synthase | Geranyl pyrophosphate | 0.9 | - | Clarkia breweri | [9] |

Note: The table above presents data for enzymes that are functionally related to those proposed in the biosynthetic pathway of this compound. The kinetic parameters for the specific enzymes in the target pathway may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for the characterization of terpene synthases and related enzymes.

Protein Expression and Purification of a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase

-

Gene Cloning: The coding sequence for the candidate synthase is cloned into an expression vector (e.g., pET-28a) with a His-tag.

-

Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (0.5 mM) at 16°C for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication.

-

Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase

-

Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM (2Z,6Z)-Farnesyl diphosphate, 10 µM IPP, and 1-5 µg of purified enzyme.

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of 100 µL of 0.5 M EDTA. The products are extracted with 200 µL of hexane.

-

Analysis: The hexane extract is analyzed by GC-MS to identify the farnesylfarnesol isomers produced.

Phosphatase Assay

-

Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM of the synthesized (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate, and the phosphatase-containing protein fraction.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes.

-

Phosphate Detection: The amount of released inorganic phosphate is determined using a colorimetric assay, such as the Malachite Green Phosphate Assay Kit.

-

Product Analysis: The reaction mixture is also extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to confirm the formation of farnesylfarnesol.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflows

Caption: General experimental workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of the specific sesterterpenoid isomer this compound remains an underexplored area of research. This guide has outlined a plausible biosynthetic pathway based on the established principles of terpene biosynthesis and the existence of enzymes capable of forming Z-isomeric prenyl diphosphates. The key to fully elucidating this pathway lies in the identification and characterization of a novel cis-prenyltransferase capable of extending a (2Z,6Z)-farnesyl diphosphate precursor to a C25 geranylfarnesyl diphosphate with the specified stereochemistry, as well as the identification of the specific phosphatase responsible for the final dephosphorylation step.

Future research should focus on:

-

Genome Mining: Searching for putative cis-prenyltransferase genes in organisms known to produce linear sesterterpenoids.

-

Enzyme Characterization: Heterologous expression and in vitro characterization of candidate enzymes to determine their product specificity and kinetic properties.

-

Metabolic Engineering: Engineering microbial hosts to produce this compound, which would not only confirm the biosynthetic pathway but also provide a sustainable source of this compound for further research and potential applications in drug development.

The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the discovery and characterization of this unique biosynthetic pathway.

References

- 1. ENZYME - 2.5.1.92 (2Z,6Z)-farnesyl diphosphate synthase [enzyme.expasy.org]

- 2. EC 2.5.1.92 [iubmb.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for long-chain isoprenoid synthesis by cis-prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Z-farnesyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl diphosphate synthase: the art of compromise between substrate selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of S-linalool synthase, an enzyme involved in the production of floral scent in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Elusive Natural Sources of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, a specific stereoisomer of a C30 isoprenoid alcohol, presents a significant challenge in natural product chemistry due to the current lack of documented evidence of its isolation from natural sources. While farnesylfarnesol, in a general sense, is understood to be an intermediate in the biosynthesis of various terpenes and steroids, the specific stereochemistry of the naturally occurring forms is often not fully elucidated or reported. This guide provides a comprehensive overview of the biosynthetic pathways that could lead to the formation of farnesylfarnesol, outlines the general experimental protocols for the isolation and identification of such isoprenoids, and presents the current understanding of their biological significance. Due to the absence of specific data for this compound, this document will focus on the broader context and the methodologies that would be applied in the search for its natural origins.

Introduction to Farnesylfarnesol and Isoprenoid Biosynthesis

Farnesylfarnesol (C30H50O) is a diterpenoid alcohol that serves as a precursor in the biosynthesis of more complex isoprenoids, such as triterpenoids (e.g., squalene and its derivatives like cholesterol) and tetraterpenoids (e.g., carotenoids). Isoprenoids are a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway, predominant in eukaryotes and archaea, and the methylerythritol phosphate (MEP) pathway, found in most bacteria, green algae, and plant chloroplasts.

The condensation of these C5 units leads to the formation of larger prenyl pyrophosphates, including geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). Farnesylfarnesyl pyrophosphate (FFPP), the direct precursor to farnesylfarnesol, is synthesized by the condensation of two FPP molecules or by the sequential addition of isoprene units. The stereochemistry of the resulting farnesylfarnesol molecule is determined by the specific enzymes (prenyltransferases) involved in its biosynthesis.

Figure 1: Generalized biosynthetic pathway of isoprenoids leading to farnesylfarnesol.

Potential Natural Sources and Challenges in Identification

While the specific isomer this compound has not been reported as a natural product, the broader class of farnesol and its derivatives are found in various natural sources, particularly in the essential oils of many plants. Farnesol itself is a known component of oils from citronella, lemongrass, and rose. It is plausible that farnesylfarnesol isomers exist in trace amounts in organisms that produce large quantities of other isoprenoids, such as:

-

Plants: Particularly those rich in essential oils and resins.

-

Fungi: Known producers of a wide array of secondary metabolites, including terpenes.

-

Marine Organisms: Sponges, corals, and algae are prolific sources of novel isoprenoids.

-

Bacteria: Some bacteria utilize the MEP pathway to produce isoprenoids.

The primary challenge in identifying the specific (2Z,6Z,10E,14E,18E) isomer lies in the difficulty of separating and characterizing stereoisomers of large, flexible molecules. Standard chromatographic and spectroscopic techniques may not readily distinguish between different geometric isomers.

Experimental Protocols for Isolation and Identification of Isoprenoids

The following outlines a general workflow for the extraction, isolation, and identification of isoprenoids like farnesylfarnesol from a natural source.

Figure 2: General experimental workflow for the isolation and identification of natural products.

Extraction

-

Objective: To extract organic compounds, including isoprenoids, from the source material.

-

Protocol:

-

The dried and powdered source material (e.g., 1 kg of plant leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

-

The extractions are typically performed at room temperature with agitation for 24-48 hours for each solvent.

-

The solvent from each extraction is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

-

Chromatographic Separation

-

Objective: To separate the complex mixture of compounds in the crude extract to isolate individual components.

-

Protocol:

-

The non-polar extract (e.g., n-hexane extract) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

Further purification of the fractions containing compounds of interest is achieved by high-performance liquid chromatography (HPLC), often using a C18 reverse-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Structure Elucidation

-

Objective: To determine the chemical structure, including the stereochemistry, of the isolated compound.

-

Protocol:

-

Mass Spectrometry (MS): The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HR-MS). Gas chromatography-mass spectrometry (GC-MS) can also be used for volatile isoprenoids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the connectivity and stereochemistry of the molecule.

-

¹H and ¹³C NMR: Provide information about the proton and carbon environments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry (E/Z geometry of double bonds).

-

-

Data Presentation

As no quantitative data for the natural occurrence of this compound is available, the following table is a hypothetical representation of how such data would be presented if a natural source were to be discovered.

| Natural Source (Hypothetical) | Part Used | Extraction Solvent | Yield of Crude Extract (g/kg) | Concentration of this compound (mg/kg of source) | Purity after HPLC (%) |

| Exemplum naturae (Marine Sponge) | Whole organism | Dichloromethane | 15.2 | 0.5 | >98 |

| Planta ficticia (Leaves) | Leaves | n-Hexane | 25.8 | 0.2 | >99 |

Biological Significance and Future Directions

The biological activities of specific farnesylfarnesol isomers are largely unexplored. However, farnesol and other isoprenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The specific stereochemistry of a molecule can significantly impact its biological activity.

The lack of information on the natural sources of this compound highlights a gap in natural product research. Future research should focus on:

-

Targeted screening: Analyzing extracts from a wide variety of organisms, particularly those known to produce complex isoprenoids, using advanced analytical techniques capable of separating and identifying specific stereoisomers.

-

Enzyme characterization: Identifying and characterizing the prenyltransferases responsible for the biosynthesis of different farnesylfarnesol isomers.

-

Total synthesis: The chemical synthesis of this compound to provide a standard for analytical comparisons and for biological activity screening.

The Enigmatic Polyprenol: A Technical Guide to (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a specific stereoisomer of farnesylfarnesol, a C30 isoprenoid alcohol. As a member of the polyprenol family, it is a key intermediate in the biosynthesis of a vast array of natural products, including sterols and other terpenoids. The precise arrangement of its double bonds dictates its three-dimensional structure, which in turn influences its biological activity and physical properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its discovery, isolation, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and extrapolated from general knowledge of polyprenols.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| CAS Number | 90695-03-7 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexanes) |

| Boiling Point | Not determined |

| Density | Not determined |

Biosynthesis and Biological Significance

This compound is synthesized in organisms through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Head-to-tail condensation of these units, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and subsequently longer-chain polyprenyl pyrophosphates. The stereochemistry of the resulting polyprenol, including this compound, is determined by the specific cis- or trans-prenyltransferases involved in the biosynthetic cascade.

The biological role of this specific isomer is not extensively documented. However, as a polyprenol, it is presumed to be a precursor for the synthesis of various downstream metabolites. In some organisms, polyprenols are essential for the synthesis of dolichols, which are crucial for N-linked glycosylation of proteins.

Below is a simplified representation of the general biosynthetic pathway leading to farnesylfarnesol.

Caption: Generalized biosynthetic pathway of Farnesylfarnesol.

Isolation and Purification

Detailed protocols for the isolation of this compound from natural sources are not well-documented in the scientific literature. However, a general workflow for the isolation of polyprenols from plant or microbial biomass can be adapted.

General Experimental Workflow for Polyprenol Isolation

The following diagram illustrates a typical workflow for the isolation and purification of polyprenols.

Caption: General workflow for the isolation of polyprenols.

Detailed Methodologies

1. Extraction:

-

Objective: To extract lipids, including polyprenols, from the source material.

-

Protocol:

-

Homogenize the biomass in a suitable solvent system, such as a mixture of hexane and isopropanol (1:1, v/v).

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to remove solid debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude lipid extract.

-

2. Saponification:

-

Objective: To hydrolyze esterified lipids (e.g., triglycerides, phospholipids) to facilitate the separation of the non-saponifiable polyprenols.

-

Protocol:

-

Dissolve the crude lipid extract in a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 1-2 hours.

-

After cooling, add water and extract the non-saponifiable fraction with a non-polar solvent like hexane or diethyl ether.

-

Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude polyprenol fraction.

-

3. Chromatographic Purification:

-

Objective: To separate the target polyprenol isomer from other components in the crude extract.

-

Protocol:

-

Silica Gel Column Chromatography:

-

Apply the crude polyprenol fraction to a silica gel column.

-

Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the desired polyprenol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For high-purity isolation, subject the enriched fractions to preparative reverse-phase HPLC.

-

Use a C18 column with a mobile phase gradient of methanol/water or acetonitrile/water.

-

Monitor the elution profile with a suitable detector (e.g., UV or refractive index).

-

Collect the peak corresponding to this compound.

-

-

Spectroscopic Characterization

| Spectroscopic Technique | Expected Data and Interpretation |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Signals in the olefinic region (δ 5.0-5.5 ppm) corresponding to the protons on the double bonds. The coupling constants and chemical shifts of these protons are critical for determining the Z and E stereochemistry. - A doublet for the hydroxymethylene protons (-CH₂OH) around δ 4.1 ppm. - Multiple signals in the allylic region (δ 1.9-2.2 ppm). - Several singlets in the upfield region (δ 1.6-1.8 ppm) corresponding to the methyl groups. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - Signals for the carbon atoms of the double bonds in the range of δ 120-140 ppm. The chemical shifts of the methyl carbons attached to the double bonds can also provide stereochemical information. - A signal for the hydroxymethylene carbon around δ 59 ppm. |

| MS (Mass Spectrometry) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 426.72. - Characteristic fragmentation patterns involving the loss of water (M⁺ - 18) and successive cleavages of the isoprenoid chain. |

| IR (Infrared Spectroscopy) | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. - C-H stretching vibrations around 2850-3000 cm⁻¹. - C=C stretching vibrations around 1665 cm⁻¹. |

Conclusion

This compound is a structurally defined polyprenol with significant, albeit not fully explored, biological relevance. While its specific discovery and isolation are not prominently featured in dedicated scientific literature, the principles of natural product chemistry provide a robust framework for its extraction, purification, and characterization. This technical guide serves as a foundational resource for researchers interested in this and other related isoprenoid compounds, highlighting the methodologies required for their study and the current gaps in our knowledge that warrant further investigation. The stereoselective synthesis of this particular isomer remains a challenging yet crucial area for future research to enable more detailed biological and pharmacological studies.

biological role of farnesylfarnesol isomers in plants

An In-depth Technical Guide on the Biological Role of Farnesylfarnesol Isomers in Plants

Abstract

Isoprenoids are a vast and diverse class of metabolites in plants, playing crucial roles in growth, development, and environmental interactions. This technical guide delves into the biological significance of farnesol, a C15 sesquiterpenoid alcohol, and explores the current, albeit limited, understanding of C25 farnesylfarnesol isomers in plants. Farnesol is a key intermediate in the biosynthesis of numerous essential compounds, including sterols, brassinosteroids, and various sesquiterpenes. It is also increasingly recognized as a signaling molecule, particularly in the context of abscisic acid (ABA) signaling and stress responses. This document provides a comprehensive overview of the biosynthesis of farnesol, its multifaceted biological functions, and detailed experimental protocols for its extraction and quantification. In contrast, the biological roles of farnesylfarnesol isomers remain largely uncharted territory in plant biology. This guide presents the sparse available evidence on the biosynthesis of their precursors, highlighting a significant knowledge gap and a promising avenue for future research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key pathways.

Introduction to Farnesol and Farnesylfarnesol Isomers in Plants

Farnesol: A Key Sesquiterpenoid Alcohol

Farnesol (C15H26O) is an acyclic sesquiterpene alcohol that serves as a central metabolic intermediate in the isoprenoid pathway in plants.[1] Its pyrophosphorylated form, farnesyl diphosphate (FPP), is the precursor to a wide array of bioactive molecules, including sesquiterpenes, triterpenes (leading to sterols and brassinosteroids), and polyprenols.[2] Beyond its role as a biosynthetic precursor, farnesol itself is involved in various physiological processes. It is known to be toxic to plant cells at high concentrations and is implicated in the regulation of growth, development, and responses to both biotic and abiotic stresses.[3] Farnesol is also a common component of essential oils in many aromatic plants, contributing to their fragrance and potential medicinal properties.[4]

Farnesylfarnesol Isomers: A Niche Area of Diterpenoid Research

Farnesylfarnesol (C25H42O) and its isomers, such as geranylfarnesol, are C25 diterpenoid alcohols. Unlike the well-studied farnesol, the presence and biological functions of farnesylfarnesol isomers in plants are not well-documented. The biosynthesis of their C25 precursor, geranylfarnesyl diphosphate (GFDP), has been identified in the glandular trichomes of a few plant species, suggesting a role in specialized metabolism, potentially in defense.[5] However, the broader physiological significance of these compounds in the plant kingdom remains a significant knowledge gap, representing an exciting frontier for future research in plant biochemistry and molecular biology.

Biosynthesis of Farnesol and Farnesylfarnesol Isomers

Farnesol Biosynthesis via the Mevalonate (MVA) and MEP Pathways

The biosynthesis of farnesol is intrinsically linked to the formation of its precursor, farnesyl diphosphate (FPP). FPP is synthesized from the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[7]

Farnesyl diphosphate synthase (FPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.[8] Farnesol is then produced from FPP through the action of phosphatases that remove the diphosphate group.

Biosynthesis of Geranylfarnesyl Diphosphate and Farnesylfarnesyl Diphosphate

The biosynthesis of the C25 precursors to farnesylfarnesol isomers, namely geranylfarnesyl diphosphate (GFDP) and farnesylfarnesyl diphosphate (FFDP), is less understood. A geranylfarnesyl diphosphate synthase (GFDPS) has been characterized from the glandular trichomes of Leucosceptrum canum.[5] This enzyme catalyzes the formation of GFDP from FPP and IPP. The same study also reported the minor production of FFDP, likely through a similar condensation reaction.

Biological Roles of Farnesol in Plants

Role in Plant Development

Farnesol metabolism is intertwined with plant development, particularly flower development. The phosphorylation of farnesol to farnesyl phosphate is catalyzed by farnesol kinase (FOLK).[3] Studies in Arabidopsis thaliana have shown that mutations in the FOLK gene lead to developmental abnormalities, such as the formation of supernumerary carpels under water-stress conditions.[3] This suggests that proper farnesol metabolism is crucial for maintaining normal floral organ development, especially under environmental stress.

Involvement in Abiotic and Biotic Stress Responses

Farnesol plays a significant role in the plant's response to both abiotic and biotic stresses. It has been shown to modulate signaling pathways of the phytohormone abscisic acid (ABA), a key regulator of abiotic stress responses.[3] Loss of farnesol kinase activity in Arabidopsis results in hypersensitivity to ABA, indicating that farnesol metabolism is a negative regulator of ABA signaling.[3][9]

In response to pathogens, plants can redirect isoprenoid biosynthesis from primary metabolism (e.g., sterol synthesis) towards the production of antimicrobial sesquiterpenoid phytoalexins derived from FPP.[10] Exogenous application of farnesol has been shown to induce the expression of plant defense-related genes, such as PR1b1 and PR-P2, which are associated with the salicylic acid signaling pathway.[11]

Farnesol as a Precursor to Other Bioactive Molecules

The primary and most well-established role of farnesol (in its pyrophosphorylated form, FPP) is as a precursor to a vast array of essential and specialized metabolites. These include:

-

Sesquiterpenes: A large class of C15 compounds with diverse functions in plant defense and as signaling molecules.

-

Triterpenes: C30 compounds that are precursors to sterols (essential for membrane structure and function) and brassinosteroids (a class of plant hormones).[12]

-

Polyprenols and Dolichols: Long-chain isoprenoid alcohols involved in protein glycosylation.

-

Prenylated Proteins: The farnesyl group can be attached to proteins, a post-translational modification that often targets them to membranes.

Biological Roles of Farnesylfarnesol Isomers in Plants: A Knowledge Gap

Limited Evidence of Geranylfarnesol and Farnesylfarnesol in Plants

The biological functions of farnesylfarnesol isomers in plants remain largely unknown due to the limited number of studies identifying these compounds and their biosynthetic enzymes. The characterization of a geranylfarnesyl diphosphate synthase in Leucosceptrum canum suggests that C25 isoprenoids, the precursors to farnesylfarnesol isomers, are synthesized in the glandular trichomes of some plant species.[5] Glandular trichomes are often associated with the production of specialized metabolites involved in plant defense against herbivores and pathogens. This localization hints at a potential role for farnesylfarnesol isomers in plant defense, but further research is needed to isolate these compounds and elucidate their specific biological activities.

Quantitative Data on Farnesol in Plants

The concentration of farnesol and the kinetic properties of enzymes involved in its metabolism can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Concentration of Farnesol in Various Plant Tissues

| Plant Species | Tissue/Condition | Farnesol Concentration | Reference |

| Trichoderma harzianum (in interaction with plants) | Culture Broth (Overexpressing dpp1) | 868% increase compared to control | [11] |

| Trichoderma harzianum (in interaction with plants) | Mycelia (Overexpressing dpp1) | 216% increase compared to control | [11] |

| Mentha pulegium | Essential Oil | 0.26 - 0.31% | [4] |

Table 2: Kinetic Properties of Farnesol-Related Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Geranyllinalool Synthase (SlGLS) | Solanum lycopersicum | Geranylgeranyl diphosphate | 18.7 | 6.85 | [13] |

| Farnesol Kinase (FOLK) | Arabidopsis thaliana | Farnesol | Not Reported | Not Reported | [3] |

Experimental Protocols

Extraction of Farnesol from Plant Tissues

This protocol is adapted from a method used for quantifying farnesol from fungal mycelia, which can be modified for plant tissues.[11]

-

Sample Preparation: Freeze plant tissue samples at -80°C, then lyophilize (freeze-dry). Grind the dried tissue to a fine powder using a mortar and pestle.

-

Extraction:

-

Resuspend a known weight (e.g., 50 mg) of the powdered tissue in a suitable buffer (e.g., 1 mL of 50 mM Tris-HCl, pH 6.8).

-

Add 200 µL of ethyl acetate to the suspension.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase.

-

Repeat the extraction of the aqueous phase with ethyl acetate two more times.

-

Pool the ethyl acetate extracts.

-

-

Concentration: Evaporate the pooled ethyl acetate extract to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Resuspend the dried extract in a known volume (e.g., 50 µL) of acetonitrile for analysis.

Quantification of Farnesol using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for farnesol quantification.[14]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 90% water / 10% acetonitrile.

-

Ramp to 100% acetonitrile over 40 minutes.

-

Return to initial conditions at 50 minutes.

-

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL of the reconstituted extract.

-

Detection: Monitor the absorbance at a wavelength appropriate for farnesol (e.g., 210 nm).

-

Quantification: Create a standard curve using known concentrations of a pure farnesol standard. Compare the peak area of the farnesol peak in the sample to the standard curve to determine its concentration. Under these conditions, farnesol has been reported to elute at approximately 34.7 minutes.[14]

Quantification of Farnesol using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides an alternative, highly sensitive method for farnesol quantification.[15]

-

Chromatographic System: A GC-MS system.

-

Column: A polar capillary column (e.g., HP-Innowax, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Hydrogen or Helium.

-

Injection: 2 µL, splitless mode.

-

Temperature Program:

-

Initial temperature: 90°C.

-

Ramp: 30°C/min to 245°C.

-

Hold at 245°C for 7 minutes.

-

-

Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for farnesol.

-

Quantification: Use an internal standard (e.g., 1-tetradecanol) and create a standard curve with a pure farnesol standard for accurate quantification.

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Caption: Farnesol Biosynthesis Pathway in Plants.

Caption: Farnesol-Mediated ABA Signaling in Plants.

Caption: Experimental Workflow for Farnesol Analysis.

Caption: Biosynthesis of Geranylfarnesyl and Farnesylfarnesyl Diphosphate.

Conclusion and Future Perspectives

Farnesol is a pivotal molecule in plant metabolism, acting as both a critical precursor to a vast array of essential compounds and as a signaling molecule in its own right, particularly in developmental and stress-related pathways. While our understanding of farnesol's roles is expanding, the world of C25 farnesylfarnesol isomers in plants remains largely unexplored. The discovery of a geranylfarnesyl diphosphate synthase in a single plant species opens the door to a new area of diterpenoid research. Future studies should focus on identifying and characterizing farnesylfarnesol isomers and their biosynthetic enzymes in a wider range of plant species. Elucidating the biological functions of these compounds could reveal novel mechanisms of plant defense and specialized metabolism, with potential applications in agriculture, biotechnology, and drug development. Furthermore, a deeper understanding of the regulation of farnesol metabolism, particularly its interplay with hormone signaling pathways, will provide valuable insights into how plants integrate metabolic status with developmental and environmental cues.

References

- 1. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Farnesol - Wikipedia [en.wikipedia.org]

- 3. Farnesol kinase is involved in farnesol metabolism, ABA signaling and flower development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Terpene - Wikipedia [en.wikipedia.org]

- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Roles for farnesol and ABA in Arabidopsis flower development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Farnesol in Trichoderma Physiology and in Fungal–Plant Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 13. Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.6.1. Quantification of Farnesol [bio-protocol.org]

- 15. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol as a Precursor Molecule: An In-depth Technical Guide

Disclaimer: The specific isoprenoid isomer, (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, is not extensively characterized in publicly available scientific literature. This guide will therefore focus on the broader class of C25 isoprenoids, known as sesterterpenoids, and their universal precursor, geranylfarnesyl diphosphate (GFDP). The principles of biosynthesis, biological function, and experimental analysis detailed herein are directly applicable to the study of specific isomers such as the one named.

Executive Summary

Sesterterpenoids are a diverse and growing class of C25 isoprenoid natural products with significant biological activities, making them attractive targets for drug discovery and development. These molecules originate from the precursor geranylfarnesyl diphosphate (GFDP), which is synthesized by the enzyme geranylfarnesyl diphosphate synthase (GFDPS). The subsequent cyclization and modification of the linear C25 backbone by sesterterpene synthases (sesterTPS) and other enzymes lead to a vast array of complex chemical structures. This technical guide provides a comprehensive overview of the biosynthesis of sesterterpenoid precursors, their role in biological systems, detailed experimental protocols for their study, and a framework for understanding the potential of specific isomers like this compound.

Biosynthesis of the C25 Isoprenoid Precursor

The biosynthesis of all isoprenoids, including the C25 sesterterpenoids, begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] These precursors are generated through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.[2]

The assembly of the C25 precursor, geranylfarnesyl diphosphate (GFDP), is catalyzed by geranylfarnesyl diphosphate synthase (GFDPS). This enzyme facilitates the sequential head-to-tail condensation of IPP molecules with an allylic diphosphate primer. The process begins with the condensation of DMAPP (C5) with three molecules of IPP (3 x C5) to form GFDP (C25). In some organisms, particularly fungi, GFDPS activity is part of a bifunctional enzyme that also contains a sesterterpene synthase domain, allowing for the direct conversion of IPP and DMAPP to cyclized sesterterpenoids.[1][3]

The stereochemistry of the resulting farnesylfarnesol, including the Z or E configuration of the double bonds, is determined by the specific class of prenyltransferase involved. While trans (E)-prenyltransferases are common for the synthesis of precursors for many well-known terpenes, cis (Z)-prenyltransferases are responsible for generating the Z-isomers. The existence of cis-geranylfarnesyl diphosphate synthases has been reported, which are capable of producing C25 isoprenoids with Z-configured double bonds.[4]

Figure 1. Biosynthetic pathway leading to this compound.

Role as a Precursor Molecule

Geranylfarnesyl diphosphate is a critical branching point in the isoprenoid pathway, serving as the direct precursor to all sesterterpenoids.[5] These C25 terpenes exhibit a remarkable diversity of structures and biological activities, including anticancer, anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7]

Precursor to Sesterterpenoids

The conversion of the linear GFDP into complex cyclic structures is catalyzed by sesterterpene synthases (sesterTPS). These enzymes are responsible for generating the vast structural diversity observed in this class of molecules. The resulting sesterterpenoids can undergo further modifications by other enzymes, such as cytochrome P450s, leading to an even greater variety of final products.[1]

Protein Prenylation

Isoprenoid diphosphates, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), are known to be essential for the post-translational modification of proteins, a process termed prenylation.[8] This process involves the covalent attachment of the isoprenoid lipid moiety to cysteine residues near the C-terminus of target proteins, which is crucial for their proper membrane localization and function in cellular signaling.[8] It is plausible that GFDP could also serve as a substrate for a yet-to-be-identified prenyltransferase, leading to the "geranylfarnesylation" of proteins, thereby expanding the repertoire of post-translationally modified proteins involved in cellular signaling.

Figure 2. Role of GFDP in putative protein prenylation and signaling.

Data Presentation

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Farnesyl Diphosphate Synthase | DMAPP | ~1-5 | ~0.1-1.0 | Bacillus stearothermophilus | [9] |

| Farnesyl Diphosphate Synthase | GPP | ~1-5 | ~0.1-1.0 | Bacillus stearothermophilus | [9] |

| Geranylgeranyl Diphosphate Synthase | FPP | ~0.5-2.0 | ~0.1-0.5 | Arabidopsis thaliana | [10] |

Table 1: Representative Kinetic Parameters for Related Prenyltransferases.

Analytical Data for Sesterterpenoid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile sesterterpenoids. The retention time (RT) and mass spectrum are characteristic for each compound.

| Compound Class | Typical Retention Time Range (min) | Key Mass Fragments (m/z) | GC Column Example | Reference |

| Sesterterpene Hydrocarbons | 20-30 | 69, 81, 95, 109, 121, 135, M+ | TR-5 MS (30m x 0.25mm x 0.25µm) | [11] |

| Sesterterpenoid Alcohols | 25-35 | 69, 81, 95, 109, M-18 (loss of H2O) | TR-5 MS (30m x 0.25mm x 0.25µm) | [11] |

Table 2: Typical GC-MS Parameters for Sesterterpenoid Analysis.

Experimental Protocols

Cloning and Expression of Geranylfarnesyl Diphosphate Synthase (GFDPS)

This protocol describes a general workflow for the cloning and expression of a putative GFDPS gene in E. coli.

-

Gene Identification and Primer Design: Identify a candidate GFDPS gene from a target organism's genome or transcriptome. Design PCR primers to amplify the full-length open reading frame, adding appropriate restriction sites for cloning into an expression vector (e.g., pET series).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the GFDPS gene from cDNA or genomic DNA.

-

Vector and Insert Preparation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments using gel electrophoresis and a gel extraction kit.[12]

-

Ligation: Ligate the purified GFDPS insert into the prepared expression vector using T4 DNA ligase.[12]

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Plate on selective media and incubate overnight.

-

Screening and Sequencing: Screen colonies by colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert. Confirm the sequence of the insert by Sanger sequencing.

-

Protein Expression: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow a culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Grow the culture for a further 4-16 hours at a reduced temperature (e.g., 18-25 °C) to enhance soluble protein production.[13]

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation and purify the recombinant GFDPS from the soluble fraction using affinity chromatography (e.g., Ni-NTA if a His-tag was used).

In Vitro GFDPS Enzyme Assay

This protocol provides a method to determine the activity of a purified GFDPS enzyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Substrate Preparation: Prepare stock solutions of the substrates: isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP) (as the allylic primer).

-

Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, substrates (e.g., 50 µM IPP and 50 µM FPP), and the purified GFDPS enzyme. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching and Product Hydrolysis: Stop the reaction by adding EDTA to chelate the Mg2+ ions. To facilitate analysis by GC-MS, the diphosphate moiety of the GFDP product is removed by enzymatic hydrolysis using a phosphatase (e.g., calf intestinal alkaline phosphatase).

-

Product Extraction: Extract the resulting farnesylfarnesol from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.

-

Analysis: Analyze the extracted product by GC-MS to confirm the production of farnesylfarnesol and to quantify the amount produced.[14]

Figure 3. General experimental workflow for GFDPS characterization.

Extraction of Sesterterpenoids from Fungal Culture

This protocol outlines a general procedure for extracting sesterterpenoids from a liquid fungal culture.

-

Fungal Cultivation: Grow the fungus of interest in a suitable liquid medium until sufficient biomass has been produced.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction of Mycelium: Dry the mycelium (e.g., by lyophilization) and grind it to a fine powder. Extract the powdered mycelium with an organic solvent such as ethyl acetate or methanol by maceration or sonication.[15][16]

-

Extraction of Culture Broth: If the sesterterpenoids are secreted into the medium, extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

-

Concentration and Fractionation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The crude extract can be further fractionated using techniques like column chromatography on silica gel to isolate compounds of interest.[17]

-

Analysis and Identification: Analyze the fractions by Thin Layer Chromatography (TLC) and the purified compounds by analytical techniques such as GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation.

Conclusion

While the specific isomer this compound remains an underexplored molecule, the broader class of sesterterpenoids represents a rich and promising area for research and development. Understanding the biosynthesis of their C25 precursor, geranylfarnesyl diphosphate, and the enzymes involved is fundamental to unlocking their potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the investigation of sesterterpenoid biosynthesis, their biological roles, and their potential applications in medicine and biotechnology. Further research into the specific functions of different stereoisomers will undoubtedly reveal novel biological activities and signaling pathways.

References

- 1. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The untapped potential of plant sesterterpenoids: chemistry, biological activities and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Sesterterpenoids: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesterterpenoids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conversion from farnesyl diphosphate synthase to geranylgeranyl diphosphate synthase by random chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5 [mdpi.com]

- 12. Traditional Cloning Basics | Thermo Fisher Scientific - US [thermofisher.com]

- 13. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, the following tables summarize the expected spectroscopic features. These predictions are based on the analysis of farnesol isomers, other sesquiterpenoids, and polyisoprenoid alcohols.

Predicted ¹H NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 | ~4.1 | d | Protons on the carbon bearing the hydroxyl group. |

| H-2, H-6, H-10, H-14, H-18 | ~5.1 - 5.4 | t or m | Vinylic protons. The chemical shifts for H-2 and H-6 are expected to be slightly different from those of H-10, H-14, and H-18 due to the Z-configuration. |

| -OH | Variable (typically 1.5 - 2.5) | s (broad) | Chemical shift is dependent on concentration and solvent. |

| Allylic CH₂ | ~2.0 - 2.2 | m | Methylene groups adjacent to double bonds. |

| Other CH₂ | ~1.9 - 2.1 | m | Other methylene groups in the chain. |

| Vinylic CH₃ | ~1.6 - 1.8 | s | Methyl groups attached to double bonds. The chemical shifts for methyls on the Z-double bonds may differ from those on the E-double bonds. |

| Terminal CH₃ | ~1.6 | s | Isopropylidene methyl groups. |

Predicted ¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-1 | ~59 | Carbon bearing the hydroxyl group. |

| C-3, C-7, C-11, C-15, C-19 | ~135-142 | Quaternary vinylic carbons. |

| C-2, C-6, C-10, C-14, C-18 | ~120-125 | Vinylic CH carbons. |

| Allylic CH₂ | ~30-40 | Methylene groups adjacent to double bonds. The carbons in the Z-configured isoprene units will have slightly different shifts. |

| Other CH₂ | ~25-30 | Other methylene groups in the chain. |

| Vinylic CH₃ | ~16-25 | Methyl groups attached to double bonds. The shifts for methyls on the Z- and E-double bonds will differ. |

| Terminal CH₃ | ~17-25 | Isopropylidene methyl groups. |

Predicted Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): The nominal molecular weight is 426.7 g/mol . The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 427.3934 for C₃₀H₅₁O.

-

Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation patterns for isoprenoid alcohols, including:

-

Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.

-

Cleavage at the allylic positions, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).

-

Fragments corresponding to the farnesyl and geranyl moieties.

-

Predicted Infrared (IR) Spectroscopy Data

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H stretch (sp²) | 3010 - 3050 | Medium |

| C=C stretch | 1650 - 1670 | Medium to weak |

| C-O stretch | 1000 - 1150 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for alcohols. Atmospheric pressure chemical ionization (APCI) can also be used.

-

Mass Analysis:

-

Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to observe the molecular ion and major fragments.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern, which is crucial for structural elucidation.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a farnesylfarnesol isomer.

Caption: Workflow for the synthesis and spectroscopic characterization of a farnesylfarnesol isomer.

Enzymatic Synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of the sesterterpenoid (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. Sesterterpenoids, C25 isoprenoids, are a class of natural products with diverse and significant biological activities.[1][2] The specific stereochemistry of this compound suggests a biosynthetic origin involving a specialized cis-prenyltransferase. This document outlines a plausible enzymatic pathway, details protocols for the heterologous expression and purification of the required enzymes, and describes analytical methods for the characterization of the final product. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product synthesis, biocatalysis, and pharmaceutical sciences.

Introduction

Sesterterpenoids are a relatively rare class of terpenoids built from five isoprene units.[3] Their complex structures and potent biological activities, including antimicrobial and cytotoxic properties, make them attractive targets for chemical and biological synthesis.[1][4] The specific isomer, this compound, is a polyisoprenoid compound that serves as an intermediate in the biosynthesis of various natural products, including sterols and hopanoids.[5] Its unique mixed Z and E stereochemistry points to a sophisticated enzymatic control mechanism during its biosynthesis.

This guide proposes a chemoenzymatic strategy for the synthesis of this compound, leveraging the stereoselectivity of microbial enzymes. The proposed pathway involves two key enzymatic steps:

-

Synthesis of (2Z,6Z,10E,14E,18E)-Geranylfarnesyl Diphosphate (GFPP) : This crucial step is catalyzed by a sesterterpene synthase (STS) with a geranylfarnesyl diphosphate synthase (GFPPS) domain possessing cis-prenyltransferase activity.

-

Dephosphorylation of GFPP : The resulting pyrophosphate is hydrolyzed by a phosphatase to yield the final farnesylfarnesol product.

Proposed Biosynthetic Pathway

The enzymatic synthesis of this compound commences with the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A dedicated sesterterpene synthase, likely a bifunctional enzyme found in fungi, is proposed to catalyze the sequential condensation of IPP molecules to form the C25 backbone with the desired stereochemistry. Fungal sesterterpene synthases are often chimeric enzymes containing both a prenyltransferase (PT) and a terpene synthase (TS) domain.[3][6] For the synthesis of the acyclic farnesylfarnesol, only the PT domain activity is required. The final step is the removal of the pyrophosphate group, which can be achieved by a promiscuous phosphatase.

Experimental Protocols

This section details the methodologies for the production and purification of the necessary enzymes and the subsequent enzymatic synthesis and product characterization.

Heterologous Expression and Purification of Sesterterpene Synthase

The identification of a native sesterterpene synthase with the precise stereochemical control for (2Z,6Z,10E,14E,18E)-GFPP synthesis is a primary challenge. However, a general protocol for the heterologous expression of fungal sesterterpene synthases in E. coli or Aspergillus oryzae is provided below, based on established methods.[7][8][9]

3.1.1. Gene Synthesis and Cloning

-

A putative sesterterpene synthase gene, identified through genome mining, is codon-optimized for expression in E. coli and synthesized commercially.

-

The gene is cloned into an expression vector, such as pET-28a(+), which provides an N-terminal His-tag for affinity purification.

3.1.2. Protein Expression

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 16°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

3.1.3. Protein Purification

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Enzymatic Synthesis of this compound

3.2.1. Synthesis of (2Z,6Z,10E,14E,18E)-GFPP

-

Set up a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

50 µM IPP

-

50 µM DMAPP

-

10 µg of purified sesterterpene synthase

-

-

Incubate the reaction at 30°C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

3.2.2. Dephosphorylation to Farnesylfarnesol

-

To the GFPP reaction mixture, add a commercial alkaline phosphatase (e.g., from calf intestine).

-

Incubate at 37°C for 2-4 hours.

-

Extract the product with an equal volume of n-hexane or ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Product Characterization

The stereochemistry and purity of the synthesized this compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. GC-MS Analysis

-

Column: A non-polar column (e.g., DB-5ms) is suitable for separating terpene isomers.

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The fragmentation pattern of farnesylfarnesol isomers will show characteristic losses of isoprene units and water.[10][11]

3.3.2. NMR Analysis

-

¹H and ¹³C NMR spectra are recorded in CDCl₃.

-

The chemical shifts and coupling constants of the vinyl and methyl protons and carbons are diagnostic for the E and Z configurations of the double bonds. The E/Z designation is determined based on the Cahn-Ingold-Prelog priority rules.[12]

Quantitative Data

While specific quantitative data for the enzymatic synthesis of this compound is not yet available in the literature, data from related enzymatic syntheses of other isoprenoids can provide an estimate of expected yields and enzyme performance.

| Parameter | Typical Value Range | Reference |

| Enzyme Yield (from E. coli) | 1 - 10 mg/L of culture | [7][8] |

| Specific Activity of STS | 0.1 - 5 µmol/mg/h | [13] |

| Product Titer (in vivo) | 10 - 500 mg/L | [14] |

| In Vitro Conversion | 30 - 80% | [9] |

Table 1: Representative quantitative data from related isoprenoid enzymatic syntheses.

Signaling Pathways and Biological Role

The specific biological role and any associated signaling pathways for this compound are not well-documented. However, sesterterpenoids as a class are known to be involved in a variety of biological processes.[1] They can act as signaling molecules, defense compounds in plants and fungi, and have shown potential as therapeutic agents.[1][2][15] The unique stereochemistry of this compound may confer specific interactions with cellular targets, a subject for future investigation.

Conclusion

The enzymatic synthesis of this compound presents a promising alternative to complex chemical synthesis routes. By harnessing the power of stereoselective enzymes, it is possible to produce this specific isomer with high fidelity. While a dedicated sesterterpene synthase for this molecule has yet to be characterized, the methodologies outlined in this guide provide a solid foundation for the discovery, expression, and utilization of such an enzyme. Further research into the biological function of this and other sesterterpenoids will undoubtedly open new avenues for drug discovery and biotechnology.

References

- 1. Sesterterpenoids: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalarane sesterterpenoids: semisynthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome mining reveals a new cyclopentane-forming sesterterpene synthase with unprecedented stereo-control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Occurrence and biosynthesis of plant sesterterpenes (C25), a new addition to terpene diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Biosynthetic Gene Cluster for Sestermobaraenes—Discovery of a Geranylfarnesyl Diphosphate Synthase and a Multiproduct Sesterterpene Synthase from Streptomyces mobaraensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Engineering for Efficient Production of Z,Z-Farnesol in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoprenoid-derived plant signaling molecules: biosynthesis and biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Farnesylfarnesol Isomers: A Technical Guide to Biosynthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of isoprenoids is a critical determinant of their biological activity. This technical guide delves into the stereochemistry of farnesylfarnesol, a C30 isoprenoid, by focusing on the paradigm of squalene biosynthesis. Squalene, a metabolic precursor to all steroids, is synthesized through the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. This process, catalyzed by the enzyme squalene synthase, is highly stereospecific, proceeding through the chiral intermediate presqualene pyrophosphate. This document provides a comprehensive overview of the stereochemical intricacies of this pathway, quantitative data on enzyme kinetics, detailed experimental protocols for the study of squalene synthase, and a discussion on the biological implications of isoprenoid stereochemistry.

Introduction: The Significance of Isoprenoid Stereochemistry

Isoprenoids constitute a vast and diverse class of natural products, with over 30,000 identified compounds, all biosynthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The biological function of these molecules, which range from hormones and signaling molecules to components of cell membranes, is intimately linked to their three-dimensional structure. Stereoisomers of a single isoprenoid can elicit vastly different physiological responses, a crucial consideration in the fields of pharmacology and drug development.

This guide focuses on the stereochemical outcomes of the formation of a "farnesyl-farnesyl" structure, a C30 backbone. The primary biological example of this is the biosynthesis of squalene, the precursor to all steroidal compounds in animals, plants, and fungi.[2][3] The formation of squalene from two C15 farnesyl pyrophosphate (FPP) molecules is a key branching point in the mevalonate pathway, committing FPP to sterol synthesis.[1] The enzyme responsible for this transformation, squalene synthase (SQS), exhibits remarkable control over the stereochemistry of the reaction, ensuring the formation of the correct squalene isomer.

The Biosynthetic Pathway of Squalene: A Stereochemical Perspective

The synthesis of squalene from two molecules of FPP is a two-step process catalyzed by squalene synthase within the endoplasmic reticulum.[4] The natural substrate for this reaction is the (2E,6E)-isomer of farnesyl pyrophosphate.[5]

Step 1: Condensation of two (2E,6E)-FPP molecules to form (+)-Presqualene Pyrophosphate (PSPP)

The first half-reaction involves the head-to-head condensation of two FPP molecules to form the cyclopropylcarbinyl intermediate, presqualene pyrophosphate (PSPP).[4][5] This reaction is initiated by the ionization of one FPP molecule to an allylic carbocation, facilitated by a tyrosine residue in the active site of SQS.[4] The second FPP molecule then attacks this carbocation, leading to the formation of a tertiary carbocation, which subsequently undergoes a proton abstraction to form the cyclopropane ring of PSPP.[4] This process is highly stereospecific, yielding the (+)-PSPP enantiomer.

Step 2: Rearrangement of PSPP and Reduction to Squalene

In the second half-reaction, PSPP undergoes a complex rearrangement involving the ionization of the pyrophosphate group to form a cyclopropylcarbinyl cation.[4] This is followed by a series of carbocationic rearrangements, including the formation of a cyclobutyl cation intermediate, which ultimately leads to the formation of the squalene backbone.[4] The final step is the reduction of the carbocation by NADPH, yielding the all-trans-squalene molecule.[5] The enzyme tightly controls the stereochemistry of each rearrangement and the final reduction step.

Below is a diagram illustrating the biosynthetic pathway from FPP to squalene.

Caption: Biosynthesis of squalene from two molecules of farnesyl pyrophosphate.

Quantitative Data: Substrate Specificity of Squalene Synthase

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Recombinant Human | (E,E)-FPP | 2.3 | - | - | [6] |

| Rat Liver Microsomes | (E,E)-FPP | 1.0 | 1.2 | - | [6] |

| Recombinant Rat | (E,E)-FPP | 1.8 | - | - | [6] |

| Recombinant Yeast | (E,E)-FPP | 40 | - | 3.3 | [7] |

Note: A dash (-) indicates that the data was not reported in the cited source.

Studies with FPP analogs have shown that modifications to the molecule, such as replacing the 3-methyl group with an ethyl group or introducing a methyl group at C-4, result in a complete loss of activity. This further underscores the stringent stereochemical and structural requirements of the squalene synthase active site.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of farnesylfarnesol stereochemistry, focusing on the squalene synthase model.

Expression and Purification of Recombinant Squalene Synthase